3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile

Lipophilicity LogP Aqueous solubility

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile (CAS 314754-32-0) is a synthetic tetrahydrocarbazole derivative with the molecular formula C₁₆H₁₆N₂O and a molecular weight of 252.31 g·mol⁻¹. The molecule incorporates a 6-methyl substituent on the carbazole nucleus, a 1-oxo group on the partially saturated ring, and an N-(2-cyanoethyl) side chain that terminates in a nitrile functional group.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 314754-32-0
Cat. No. B11650939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile
CAS314754-32-0
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC#N
InChIInChI=1S/C16H16N2O/c1-11-6-7-14-13(10-11)12-4-2-5-15(19)16(12)18(14)9-3-8-17/h6-7,10H,2-5,9H2,1H3
InChIKeyXDZQOJLBGAVNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

314754-32-0 – 3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile: Core Physicochemical Profile and Compound Class


3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile (CAS 314754-32-0) is a synthetic tetrahydrocarbazole derivative with the molecular formula C₁₆H₁₆N₂O and a molecular weight of 252.31 g·mol⁻¹ [1]. The molecule incorporates a 6-methyl substituent on the carbazole nucleus, a 1-oxo group on the partially saturated ring, and an N-(2-cyanoethyl) side chain that terminates in a nitrile functional group . These three structural features collectively define the compound’s physicochemical signature and distinguish it from simpler carbazole or tetrahydrocarbazole analogs.

Why 314754-32-0 Cannot Be Simply Replaced by Other Tetrahydrocarbazole Derivatives


Tetrahydrocarbazole derivatives are not functionally interchangeable. The 6-methyl group, the 1-oxo carbonyl, and the nitrile-terminated N-alkyl chain of 314754-32-0 each contribute to a distinct lipophilicity–polarity–hydrogen-bonding profile that is not replicated by des-methyl, des-oxo, or carboxylic acid analogs [1]. Substituting one of these structural elements alters calculated logP by >0.5 units, changes the topological polar surface area by ≥17 Ų, and shifts the hydrogen-bond acceptor count, any of which can fundamentally change solubility, membrane permeability, metabolic stability, and target-binding behavior . Consequently, procurement or SAR campaigns that treat this compound as a generic “tetrahydrocarbazole” risk irreproducible results and misleading structure–activity conclusions.

Quantitative Differentiation Evidence for 314754-32-0 Relative to Closest Analogs


Reduced Lipophilicity vs. Des-Methyl and Des-Oxo Analogs Enhances Aqueous Solubility and Assay Compatibility

The target compound exhibits an XLogP3 value of 2.4 [1], which is substantially lower than the fully aromatic analog 3-(9H-carbazol-9-yl)propanenitrile (CAS 5337-01-9; XLogP3 = 3.0) [2] and the tetrahydro analog 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanenitrile (CAS 24115-51-3; calculated LogP = 3.43) . The reduction of 0.6–1.0 log units corresponds to an approximately 4‑ to 10‑fold increase in predicted aqueous solubility, reducing the need for high DMSO concentrations in biological assays.

Lipophilicity LogP Aqueous solubility ADME

Intermediate Polar Surface Area Balances CNS Drug-Like Permeability and Aqueous Solubility

The target compound possesses a topological polar surface area (TPSA) of 46 Ų , which is 60 % higher than the des-methyl/des-oxo analogs (TPSA = 28.72 Ų for both 3-(9H-carbazol-9-yl)propanenitrile and 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanenitrile ) but 22 % lower than the analogous carboxylic acid derivative (CAS 510764-84-8; TPSA = 59.3 Ų) . This places the compound in an intermediate polarity range that is compatible with CNS drug-like property guidelines (TPSA < 70 Ų for brain penetration).

Polar surface area CNS permeability Drug-likeness TPSA

Additional Hydrogen-Bond Acceptor Expands Target-Interaction Opportunities Beyond Des-Oxo Analogs

PubChem assigns the target compound 2 hydrogen bond acceptors (the 1-oxo oxygen and the nitrile nitrogen) [1], whereas the des-oxo analog 3-(9H-carbazol-9-yl)propanenitrile (CAS 5337-01-9) provides only 1 HBA (the nitrile nitrogen alone) [2]. This additional acceptor capacity, contributed by the 1-oxo group, enables an extra hydrogen-bonding interaction with protein targets—a feature that has been linked to nanomolar binding affinities in structure–activity relationship studies of tetrahydrocarbazole-based butyrylcholinesterase inhibitors [3].

Hydrogen bonding Binding affinity Scaffold optimization HBA count

Nitrile Functional Group Provides Broader Downstream Synthetic Versatility Compared to the Carboxylic Acid Analog

The nitrile group in 314754-32-0 is a versatile synthetic handle that can be transformed into carboxylic acids (hydrolysis), primary amines (reduction), amidoximes (hydroxylamine addition), tetrazoles (click chemistry), and various N-heterocycles (cycloaddition) [1]. The closest structural analog, 3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid (CAS 510764-84-8) , bears a carboxylic acid group whose primary transformations are limited to esterification, amidation, and reduction—often requiring additional protection/deprotection steps. The nitrile's strong electron‑withdrawing character (Hammett σₚ ≈ 0.66) further modulates the electron density of the carbazole core, potentially affecting receptor‑binding interactions in ways not accessible with the acid analog.

Synthetic versatility Functional group interconversion Library synthesis Nitrile

Tetrahydrocarbazole Scaffold with 6-Methyl and 1-Oxo Substitution Aligns with Pharmacophoric Requirements for Butyrylcholinesterase Inhibition

A published series of 1,2,3,4-tetrahydro-9H-carbazole derivatives demonstrated potent, selective butyrylcholinesterase (BChE) inhibition, with the most active compound (15g) achieving an IC₅₀ of 0.11 µM against BChE while showing no detectable acetylcholinesterase (AChE) inhibition at concentrations up to 100 µM [1]. Although 314754-32-0 itself has not been directly tested in this assay, it shares the core tetrahydrocarbazole scaffold with a 6‑position substituent (methyl) and a functionalized N‑alkyl chain—structural features that are recognized as critical pharmacophoric elements in this compound class. The presence of the 1‑oxo group in 314754-32-0 introduces an additional hydrogen‑bond acceptor that could be exploited to further tune BChE selectivity and potency.

Butyrylcholinesterase BChE inhibition Alzheimer's disease Scaffold optimization

Recommended Procurement and Application Scenarios for 314754-32-0


Scaffold for Selective Butyrylcholinesterase Inhibitor Lead Optimization

Based on class-level evidence that 6-substituted tetrahydrocarbazole derivatives achieve sub‑micromolar IC₅₀ values against BChE with high selectivity over AChE [1], 314754-32-0 can serve as a starting scaffold for medicinal chemistry programs targeting Alzheimer's disease. The 6-methyl group and 1-oxo hydrogen-bond acceptor are consistent with pharmacophoric features of active compounds in this series [1], while the nitrile side chain provides a synthetic handle for further elaboration.

Building Block for Diversity-Oriented Synthesis Libraries

The nitrile group of 314754-32-0 enables at least five distinct downstream transformations—hydrolysis to acids, reduction to amines, cycloaddition to tetrazoles, and addition to amidoximes and other heterocycles [2]—making it a superior choice over the carboxylic acid analog (CAS 510764-84-8) for constructing diverse compound libraries . Procurement of this single building block can replace multiple individual analogs in parallel synthesis workflows.

Physicochemical Property Tailoring for CNS-Penetrant Compound Design

With an intermediate TPSA of 46 Ų and a lower LogP (XLogP3 = 2.4) compared to des‑methyl/des‑oxo analogs [3], 314754-32-0 is positioned in the favorable range for CNS drug-like properties (TPSA < 70 Ų). Researchers aiming to balance brain penetration with aqueous solubility should select this compound over the more lipophilic des‑oxo tetrahydrocarbazoles (LogP > 3.4) or the overly polar propanoic acid analog (TPSA = 59.3 Ų).

Enzyme Inhibition Screening Panels for Serine Hydrolases

Given the established activity of tetrahydrocarbazole derivatives against BChE [1], 314754-32-0 can be included in focused screening panels for serine hydrolases, including BChE, AChE, and related esterases. The compound's additional hydrogen‑bond acceptor (HBA = 2) relative to non‑oxo analogs (HBA = 1) [4] may confer differential binding profiles that can be exploited for selectivity profiling.

Quote Request

Request a Quote for 3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.